

Technical Guide: Spectroscopic Characterization of 2-(Chloromethyl)-1-ethylpyrrolidine Hydrochloride

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Compound of Interest

Compound Name:	2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride
CAS No.:	42022-78-6
Cat. No.:	B1407617

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Executive Summary & Chemical Context

2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride is a nitrogen mustard-like electrophile used primarily as an alkylating agent in pharmaceutical synthesis. Its characterization is complicated by a latent instability: the free base is prone to a spontaneous aziridinium-mediated rearrangement to form the thermodynamic isomer, 3-chloro-1-ethylpiperidine.

This guide focuses on the stable hydrochloride salt form, providing the spectroscopic fingerprints required to distinguish the target pyrrolidine from its piperidine isomer and hydrolysis byproducts.^[1]

Chemical Identity

Property	Data
IUPAC Name	2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride
CAS Number	Not widely listed (Free base: 26116-12-1 is amine analog; Target is often cited as intermediate)
Molecular Formula	ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Molecular Weight	184.11 g/mol (Salt); 147.65 g/mol (Free Base)
Structure	Pyrrolidine ring, -ethyl substituted, C2-chloromethyl substituted. [1] [2] [3] [4] [5] [6] [7] [8]

Structural Dynamics & Stability (Critical)

Before interpreting spectra, researchers must understand the rearrangement pathway.[\[1\]](#) In solution (particularly at neutral/basic pH or elevated temperature), the nitrogen lone pair displaces the chloride to form a bicyclic aziridinium ion.[\[1\]](#)[\[6\]](#)[\[9\]](#) Nucleophilic attack can then occur at either carbon, leading to ring expansion.[\[1\]](#)

Graphviz Workflow: Rearrangement Pathway

The following diagram illustrates the mechanism that complicates spectral analysis.



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Caption: The rearrangement of the pyrrolidine core to a piperidine ring via an aziridinium intermediate.[1][3][6] The HCl salt blocks the first step by protonating the nitrogen lone pair.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of the hydrochloride salt is distinct from the free base due to the protonation of the nitrogen, which deshields the

-protons.[1]

Solvent Selection: Use DMSO-

or

[1][4] Avoid protic solvents like

if stability is a concern, as they may facilitate hydrolysis to the alcohol.[1]

H NMR Data (400 MHz, DMSO-)

Note: Chemical shifts are representative of the hydrochloride salt.

Position	Type	(ppm)	Multiplicity	Integration	Assignment Logic
NH+	Amine	10.5 - 11.2	Broad Singlet	1H	Acidic proton on quaternary nitrogen. Disappears with shake. [1]
CH ₂ -Cl	Alkyl Halide	3.95 - 4.15	Multiplet / dd	2H	Deshielded by Chlorine and proximity to N+. Distinct diastereotopic splitting often observed.
H-2	Methine	3.60 - 3.80	Broad Multiplet	1H	Chiral center. Deshielded by N+ and -effect of Cl.
N-CH ₂ (Ethyl)	Methylene	3.05 - 3.45	Multiplet	2H	Diastereotopic due to chiral center at C2. Strongly deshielded by N+.
H-5	Ring CH ₂	3.00 - 3.30	Multiplet	2H	-protons to N+, typically overlapping with ethyl methylene.

H-3, H-4	Ring CH ₂	1.80 - 2.30	Multiplet	4H	Ring methylene protons, typical pyrrolidine envelope.
CH ₃ (Ethyl)	Methyl	1.25 - 1.35	Triplet (Hz)	3H	Characteristic triplet, slightly deshielded compared to free amine.[1]

Distinguishing Isomers:

- Target (Pyrrolidine): The methine proton (H-2) is typically a complex multiplet around 3.7 ppm.[1][10]
- Rearranged (Piperidine): The methine proton (H-3 in piperidine) shifts upfield, and the symmetry of the ring protons changes.[1]

C NMR Data (100 MHz, DMSO-)

Carbon	Type	(ppm)	Notes
C-2	Methine	62.0 - 65.0	Chiral center, to N.
N-CH ₂ (Ethyl)	Methylene	48.0 - 52.0	Ethyl group methylene.
C-5	Methylene	53.0 - 55.0	Ring carbon to N.
CH ₂ -Cl	Methylene	42.0 - 45.0	Chloromethyl group.
C-3	Methylene	26.0 - 28.0	to N.
C-4	Methylene	21.0 - 23.0	to N.
CH ₃ (Ethyl)	Methyl	10.0 - 12.0	Terminal methyl.

Infrared (IR) Spectroscopy

IR is useful for confirming the salt formation and the presence of the alkyl chloride.[1]

Frequency ()	Vibration Mode	Functional Group	Diagnostic Value
2400 - 2800		Amine Salt	Broad, multiple bands ("ammonium band"). [1] Confirms HCl salt.
2950 - 2850		Alkyl	Standard aliphatic stretches.[1]
1450 - 1470		Methylene	Scissoring bending modes.[1]
700 - 750		Alkyl Chloride	Strong band in the fingerprint region. Caution: Can overlap with solvent peaks.[1]

Mass Spectrometry (MS)

Mass spectrometry provides definitive evidence of the molecular weight and the chlorine isotope pattern.[1]

Ionization Method: ESI (Electrospray Ionization)[1][4]

- Mode: Positive Ion (

)[1]

- Observed Ion:

(Free base mass + H)[1]

- m/z Value:148.1 (for

) and 150.1 (for

).[1]

Isotope Pattern

Chlorine has two stable isotopes:

(75.8%) and

(24.2%).^[1]

- Signature: A 3:1 intensity ratio between the peaks at 148 and 150.^[1] This confirms the presence of exactly one chlorine atom.

Fragmentation Pathway (EI/CID)

Understanding fragmentation helps verify the core structure.^[1]

- Loss of Cl radical:

147

112 (Aziridinium cation,

).^[1]

- Loss of

:

147

98 (1-ethylpyrrolidinium ion).^[1] This is often the base peak.^[1]

- Loss of Ethyl group:

147

118.^[1]

Experimental Protocol: Sample Preparation for Analysis

To ensure data integrity and prevent rearrangement during analysis, follow this protocol.

- Safety: Wear gloves and work in a fume hood. This compound is a potential vesicant (blistering agent).[1]
- Solvent: Use high-quality DMSO-

(anhydrous preferred).
 - Why? DMSO stabilizes the salt form better than

, which can contain traces of HCl or phosgene that degrade the sample, or be acidic enough to shift equilibria.[1]
- Preparation:
 - Weigh ~10 mg of the hydrochloride salt.[10]
 - Dissolve in 0.6 mL DMSO-

.
 - Do not heat the sample to dissolve; sonicate briefly if necessary. Heat promotes the rearrangement to the piperidine isomer.
- Acquisition: Run the NMR experiment immediately. If the sample sits for days, check for the emergence of new peaks (piperidine isomer) or hydrolysis (alcohol formation,

ppm for

).[1]

References

- Rearrangement Mechanism: Fuson, R. C., & Zirkle, C. L. (1948).[1] Rearrangement of 2-(Chloromethyl)-1-ethylpyrrolidine to 3-Chloro-1-ethylpiperidine. *Journal of the American Chemical Society*, 70(8), 2760–2762.[1] [Link](#)[1]

- Kinetic Studies: Hammer, C. F., & Heller, S. R. (1972).[1] Rate of the thermal rearrangement of 2-chloromethyl-1-ethylpyrrolidine to 3-chloro-1-ethylpiperidine. Journal of the Chemical Society, Perkin Transactions 2.[1] [Link](#)
- Synthetic Application (Levosulpiride): Monographs on Levosulpiride often cite this intermediate.[1] See European Pharmacopoeia or USP monographs for "Sulpiride Impurity A" (related structure).[1]
- General Spectral Data: Sigma-Aldrich Product Specification, **2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride**. [Link](#)[1]

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